molecular formula C6H6FNS B2703258 2-Fluoro-4-(methylthio)pyridine CAS No. 1428234-71-2

2-Fluoro-4-(methylthio)pyridine

Cat. No.: B2703258
CAS No.: 1428234-71-2
M. Wt: 143.18
InChI Key: IVLVPORWIOXJHI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylthio)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNS. This compound is characterized by the presence of a fluorine atom at the 2-position and a methylthio group at the 4-position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The target in these reactions is the formation of a new carbon–carbon bond .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 2-Fluoro-4-(methylthio)pyridine likely interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic structures.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic structures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can perform effectively in a wide range of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes substitution with fluorine and methylthio reagents under controlled conditions .

Industrial Production Methods: Industrial production of 2-Fluoro-4-(methylthio)pyridine may involve large-scale nucleophilic substitution reactions using advanced fluorinating agents and methylthio sources. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

2-Fluoro-4-(methylthio)pyridine has diverse applications in scientific research, including:

Comparison with Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylthio group.

    2-Fluoro-4-(methylthio)benzene: A benzene derivative with similar substituents.

    2-Fluoro-4-(methylthio)aniline: An aniline derivative with similar substituents.

Uniqueness: 2-Fluoro-4-(methylthio)pyridine is unique due to the specific positioning of the fluorine and methylthio groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-fluoro-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLVPORWIOXJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-71-2
Record name 2-Fluoro-4-(methylthio)pyridine
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